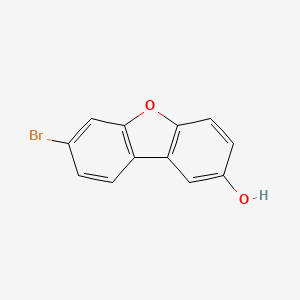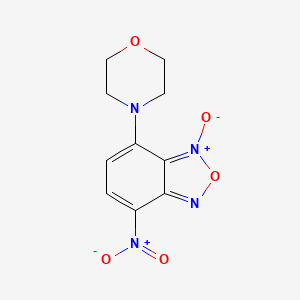
Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide is a heterocyclic organic compound that belongs to the benzofurazan family This compound is characterized by the presence of a benzofurazan ring system substituted with a morpholine group at the 4-position, a nitro group at the 7-position, and an oxide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide typically involves the nitration of benzofurazan derivatives followed by the introduction of the morpholine group. The reaction conditions often include the use of strong acids such as sulfuric acid or nitric acid for the nitration step. The morpholine group can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halides and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine group may enhance the compound’s solubility and facilitate its interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzofurazan derivatives: Compounds with similar benzofurazan ring systems but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Morpholine derivatives: Compounds containing the morpholine ring system.
Uniqueness
Benzofurazan, 4-(4-morpholinyl)-7-nitro-, 3-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, morpholine ring, and oxide group in the benzofurazan framework makes it a versatile compound with diverse applications in various scientific fields.
Propiedades
Número CAS |
18378-05-7 |
|---|---|
Fórmula molecular |
C10H10N4O5 |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C10H10N4O5/c15-13(16)7-1-2-8(12-3-5-18-6-4-12)10-9(7)11-19-14(10)17/h1-2H,3-6H2 |
Clave InChI |
VJBMAFLDXIZVDK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
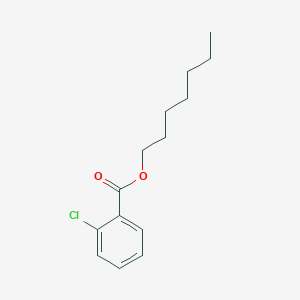
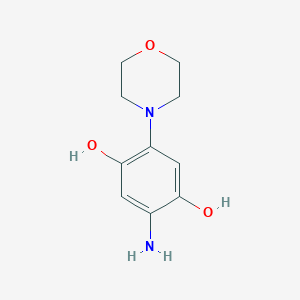
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
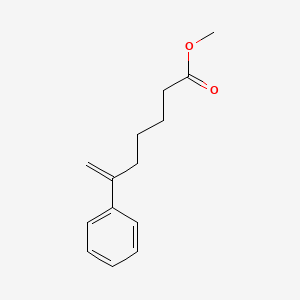
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)

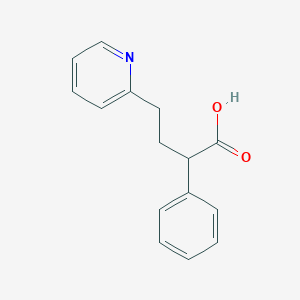
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
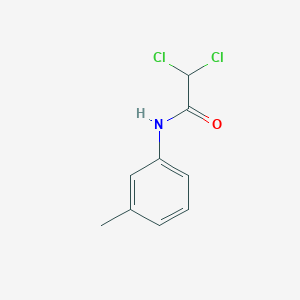
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
